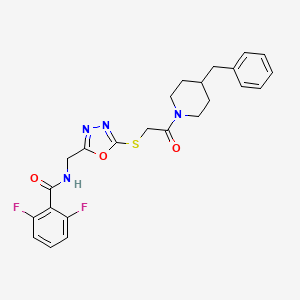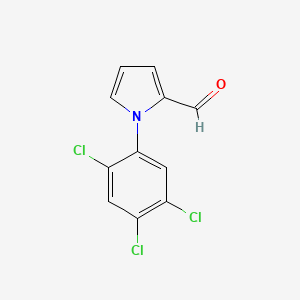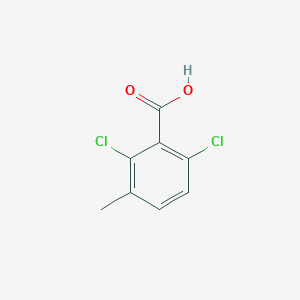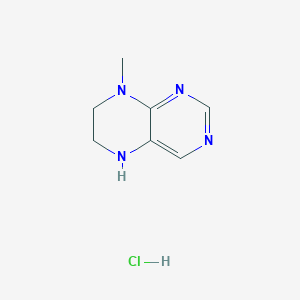
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride, also known as Methylene Blue, is a synthetic compound that has been used extensively in scientific research. It is a heterocyclic aromatic compound that has a blue-green color and is soluble in water. Methylene Blue has been used as a dye, a medication, and as a diagnostic tool. It has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Directed Search for Diuretics Among Pteridine Derivatives
Research into pteridine derivatives, such as those structurally similar to triamterene, has shown promise in the search for diuretics. Specifically, studies on 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl) pteridine-2,4,7(1H,3H,8H)-triones have demonstrated significant diuretic effects, surpassing those of reference drugs like Hydrochlorothiazide and Triamterene. The potential mechanisms involve disrupting sodium transport and inhibiting epithelial sodium channels, suggesting these compounds could offer new avenues for diuretic therapy (Sokolova et al., 2022).
Synthesis and Biological Activity of Pteridine Derivatives
Another study focused on synthesizing pteridine derivatives and evaluating their antiproliferative activity against various cancer cell lines. Among these compounds, certain 5,8-dihydropteridine-6,7-dione derivatives showed potent inhibition, especially against gastric cancer cells, and induced apoptosis. This highlights the potential of pteridine derivatives as new chemotypes for antitumor agents (Geng et al., 2018).
Antiparasitic Applications
Pteridine reductase inhibitors have been identified as potential antiparasitic agents against diseases like Leishmaniasis. Structure-based optimization of pteridine derivatives has led to compounds showing improved selectivity and efficacy, presenting a promising approach for developing novel antileishmanial therapies (Corona et al., 2012).
Nanocarrier Delivery Systems for Pteridine Derivatives
Advancements in nanotechnology have facilitated the development of soft nanocarriers for poorly soluble pteridine derivatives, demonstrating enhanced solubility, stability, and cytotoxic activity against tumor cells. This approach significantly improves the therapeutic potential of pteridine-based antitumor agents, offering selective cytotoxicity towards diseased cells while minimizing toxicity towards normal cells (Mirgorodskaya et al., 2020).
Eigenschaften
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJLOOKTYFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

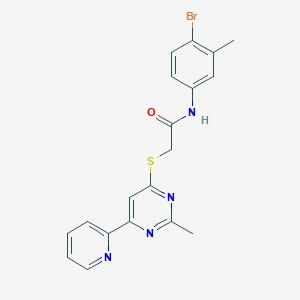
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)
![Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2765514.png)

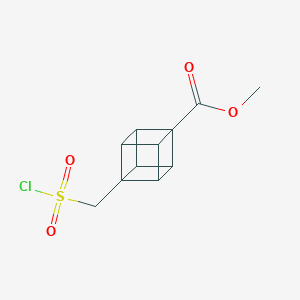

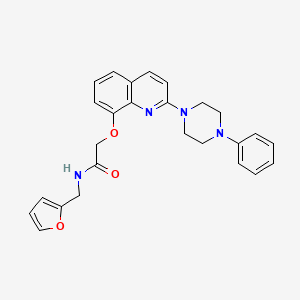
![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)

![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)
